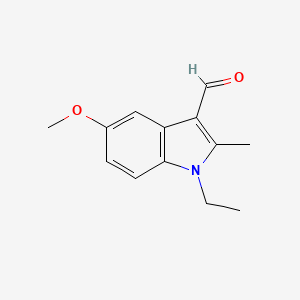

1-Éthyl-5-méthoxy-2-méthyl-1H-indole-3-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound is characterized by its unique structure, which includes an ethyl group, a methoxy group, and a methyl group attached to the indole ring, along with an aldehyde functional group at the third position .

Applications De Recherche Scientifique

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde has various scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

Target of Action

Indole derivatives, to which this compound belongs, are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the biological activity of the target . This interaction can result in changes in the target’s function, leading to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of biological responses, including antiviral, anti-inflammatory, and anticancer effects .

Result of Action

Indole derivatives are known to have various biologically vital properties . They have been applied as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Analyse Biochimique

Biochemical Properties

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, have been shown to exhibit antioxidant, antimicrobial, and anticancer activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.

Cellular Effects

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, they can influence the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular functions and health.

Molecular Mechanism

The molecular mechanism of action of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can act as a receptor agonist or antagonist, depending on the specific target. For instance, indole derivatives have been shown to bind to the aryl hydrocarbon receptor, leading to the activation of downstream signaling pathways . This binding can result in the modulation of gene expression and subsequent biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidation and other chemical transformations, which may affect their biological activity . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular responses and overall health.

Dosage Effects in Animal Models

The effects of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant or anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetics.

Méthodes De Préparation

The synthesis of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions typically include glacial acetic acid and concentrated hydrochloric acid . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to it.

Major products formed from these reactions include the corresponding carboxylic acids, primary alcohols, and substituted indole derivatives.

Comparaison Avec Des Composés Similaires

1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:

Indole-3-carbaldehyde: Lacks the ethyl, methoxy, and methyl groups, making it less complex and potentially less active in certain biological contexts.

1-Methyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group, which may affect its reactivity and biological activity.

The uniqueness of 1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde lies in its specific substitution pattern, which can influence its chemical properties and biological activities.

Propriétés

IUPAC Name |

1-ethyl-5-methoxy-2-methylindole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-4-14-9(2)12(8-15)11-7-10(16-3)5-6-13(11)14/h5-8H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCYPGGANRMDOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OC)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)